7-(Ethoxymethylidene)spiro[4.5]decan-8-one

Catalog No.
S15850287
CAS No.
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Ethoxymethylidene)spiro[4.5]decan-8-one

Product Name

7-(Ethoxymethylidene)spiro[4.5]decan-8-one

IUPAC Name

(9Z)-9-(ethoxymethylidene)spiro[4.5]decan-8-one

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-2-15-10-11-9-13(6-3-4-7-13)8-5-12(11)14/h10H,2-9H2,1H3/b11-10-

InChI Key

IVZCPFYRDMXSOD-KHPPLWFESA-N

Canonical SMILES

CCOC=C1CC2(CCCC2)CCC1=O

Isomeric SMILES

CCO/C=C\1/CC2(CCCC2)CCC1=O

7-(Ethoxymethylidene)spiro[4.5]decan-8-one is a unique organic compound characterized by its spirocyclic structure, which is a combination of a decanone and an ethoxymethylidene group. The compound features a molecular formula of C15H26OC_{15}H_{26}O and has a molecular weight of approximately 238.37 g/mol. Its structure includes a spiro junction, which contributes to its distinctive chemical properties and potential biological activities.

Typical of ketones and spiro compounds. Notably, it can participate in:

  • Nucleophilic addition reactions: The carbonyl group in the ketone can react with nucleophiles.
  • Electrophilic substitution: The presence of the ethoxymethylidene group allows for electrophilic aromatic substitution.
  • Cyclization reactions: The spiro structure can facilitate intramolecular cyclization under specific conditions.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced biological activity or altered chemical properties.

7-(Ethoxymethylidene)spiro[4.5]decan-8-one has shown significant biological activity, particularly as an inhibitor of prolyl hydroxylase domain enzymes. These enzymes play a crucial role in regulating hypoxia-inducible factors (HIF), which are pivotal for cellular responses to low oxygen levels. By inhibiting these enzymes, the compound stabilizes HIF proteins, leading to the upregulation of genes involved in angiogenesis and erythropoiesis, thus enhancing cellular adaptation to hypoxic conditions.

Several synthetic methodologies have been developed for the production of 7-(Ethoxymethylidene)spiro[4.5]decan-8-one:

  • Cascade Radical Additions: This method involves radical addition/cyclization reactions using para-quinone methides, allowing for efficient bond formation in a one-pot procedure.
  • Microwave-Assisted Synthesis: A green chemistry approach utilizes microwave irradiation for the base-catalyzed reaction of aromatic aldehydes with 1,4-dioxo-spiro[4.5]decan-8-one in water, promoting high yields with reduced reaction times.
  • Catalytic Hydrolysis: A method employing weak acid cation exchange resins as catalysts has been reported, yielding the compound through a straightforward reaction process involving 1,4,9,12-tetraoxo dispiro[4.2.4.2] tetradecane as a precursor.

These methods highlight the versatility and efficiency of synthesizing this compound while considering environmental impact.

7-(Ethoxymethylidene)spiro[4.5]decan-8-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity as a prolyl hydroxylase inhibitor, it may be explored for therapeutic applications related to anemia and ischemic diseases.
  • Chemical Research: Its unique structure makes it valuable for studies on spiro compounds and their derivatives in organic synthesis.
  • Agricultural Chemistry: Potential use in developing agrochemicals that modulate plant responses to hypoxia or stress conditions.

Interaction studies have demonstrated that 7-(Ethoxymethylidene)spiro[4.5]decan-8-one effectively binds to the active site of prolyl hydroxylase domain enzymes, competing with 2-oxoglutarate co-substrates. This interaction results in significant biochemical effects, influencing pathways related to oxygen sensing and cellular metabolism.

Several compounds share structural similarities with 7-(Ethoxymethylidene)spiro[4.5]decan-8-one, including:

Compound NameStructure TypeUnique Features
Spiro[4.5]decan-7-oneSpirocyclic KetoneLacks ethoxymethylidene group; simpler structure
1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-oneSpirocyclic KetoneContains isopropyl and dimethyl groups; different substituents
1,4-Dioxo-spiro[4.5]decan-8-oneDioxo-SpiraneContains two carbonyl groups; different reactivity

The uniqueness of 7-(Ethoxymethylidene)spiro[4.5]decan-8-one lies in its specific ethoxymethylidene substitution, which enhances its biological activity and potential applications compared to similar compounds lacking this functional group.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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